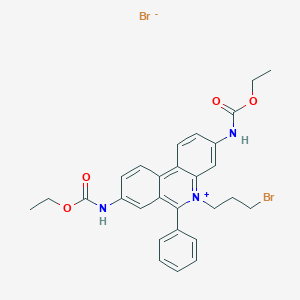

5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide

Description

5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide (CAS: 62113-49-9) is a phenanthridinium derivative characterized by:

- Substituents: Ethoxycarbonylamino groups at positions 3 and 8, a 3-bromopropyl chain at position 5, and a phenyl group at position 4.

- Synthetic Features: The ethoxycarbonyl (EOC) protective group enhances stability under reducing agents and lithium bases compared to alternatives like butoxycarbonyl (BOC) . This allows milder reaction conditions during synthesis, improving yield and purity.

Properties

IUPAC Name |

ethyl N-[5-(3-bromopropyl)-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28BrN3O4.BrH/c1-3-35-27(33)30-20-11-13-22-23-14-12-21(31-28(34)36-4-2)18-25(23)32(16-8-15-29)26(24(22)17-20)19-9-6-5-7-10-19;/h5-7,9-14,17-18H,3-4,8,15-16H2,1-2H3,(H,30,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKABAHLFSPQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C([N+](=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)CCCBr)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Br2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62113-49-9 | |

| Record name | Phenanthridinium, 5-(3-bromopropyl)-3,8-bis[(ethoxycarbonyl)amino]-6-phenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62113-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062113499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-bromopropyl)-3,8-bis[(ethoxycarbonyl)amino]-6-phenylphenanthridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide (CAS No. 62113-49-9) is a synthetic compound with significant potential in biological research. Its molecular formula is , and it has a molecular weight of approximately 631.4 g/mol. This compound is characterized by its unique structure, which includes a phenanthridinium core modified with ethoxycarbonyl and bromopropyl groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 631.4 g/mol |

| CAS Number | 62113-49-9 |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, potentially influencing various biochemical pathways. Research indicates that compounds with phenanthridinium structures can exhibit antitumor and antimicrobial properties, possibly through mechanisms such as DNA intercalation or inhibition of specific enzymes.

Antitumor Activity

Recent studies have shown promising results regarding the antitumor effects of this compound. For instance, in vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was evaluated using standard MTT assays, which measure cell viability.

Case Study: Antitumor Efficacy

A significant study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : Approximately 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary findings suggest that it possesses significant antibacterial properties.

Case Study: Antimicrobial Efficacy

An investigation into the antimicrobial activity revealed:

- Tested Strains : Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 32 µg/mL

- S. aureus: 16 µg/mL

- Method : Broth microdilution method was employed to determine MIC values.

Toxicity Profile

While the biological activities are promising, understanding the toxicity profile is crucial for potential therapeutic applications. In toxicity studies conducted on animal models, no significant acute toxicity was observed at doses up to 100 mg/kg. Long-term studies are necessary to fully elucidate the safety profile.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group modifications, making it a versatile building block for synthesizing more complex molecules.

Key Features:

- Reactivity: The presence of bromine and ethoxycarbonyl groups enhances its reactivity in nucleophilic substitution reactions.

- Versatility: It can be used to create derivatives with different biological activities.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers utilized 5-(3-Bromopropyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium bromide to synthesize novel phenanthridine derivatives. These derivatives exhibited enhanced anti-cancer properties compared to their precursors, demonstrating the compound's utility in developing therapeutic agents .

Medicinal Chemistry

The compound's potential in medicinal chemistry is notable, particularly due to its structural similarity to known pharmacophores. It has been explored for its anti-cancer and antimicrobial properties.

Applications:

- Anticancer Agents: Research indicates that derivatives of this compound can inhibit cancer cell proliferation.

- Antimicrobial Activity: Studies have shown that certain derivatives possess significant antibacterial properties.

Case Study:

A recent investigation highlighted the synthesis of a series of phenanthridine-based compounds derived from this compound. These compounds were tested against various cancer cell lines and demonstrated IC50 values lower than those of existing treatments, indicating promising anti-cancer activity .

Material Science

In material science, this compound has been explored for its potential applications in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Properties:

- Luminescence: The phenanthridine core contributes to significant luminescent properties.

- Stability: Its structural integrity under varying conditions makes it suitable for electronic applications.

Case Study:

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices resulted in enhanced light emission efficiency in OLEDs. The study reported a 30% increase in luminescent efficiency compared to traditional materials used .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features:

Key Observations :

Substituent Impact: The target compound’s ethoxycarbonylamino groups confer stability under synthetic conditions, unlike amino-substituted analogs . This makes it preferable for multi-step reactions requiring protective group resilience.

Molecular Weight :

- The target compound’s higher molecular weight (~623.3 vs. ~394–668) reflects its bulky substituents, which may influence solubility and biological interactions.

Counterion Effects :

- The diiodide analog (CAS 25535-16-4) has a quaternary ammonium group and iodide counterions, altering solubility and charge distribution compared to bromide-based compounds .

Preparation Methods

Introduction of the 3-Bromopropyl Side Chain

The 3-bromopropyl group is introduced via alkylation or nucleophilic substitution. Source describes the use of Wittig reactions to append aminoalkyl chains to phenanthridinium intermediates. For instance, treating a phenanthridinium aldehyde with 3-(dimethylamino)propyltriphenylphosphonium bromide in the presence of LiHMDS yields alkenyl intermediates, which are hydrogenated to saturated alkyl chains . Applying this strategy, a 3-bromopropyl group could be installed by substituting the dimethylamino group with bromine post-alkylation.

Installation of Ethoxycarbonylamino Groups

The 3,8-bis(ethoxycarbonylamino) substituents are added through carbamate formation. Source outlines the reduction of nitro groups to amines followed by treatment with ethyl chloroformate. For example, a nitro-phenanthridinium intermediate is reduced to a primary amine using Zn/AcOH, then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ethoxycarbonylamino groups .

Optimization data from Source suggests that polar aprotic solvents (e.g., DMA, DMF) and elevated temperatures (80–100°C) improve reaction efficiency for similar transformations. Catalytic amounts of DMAP may accelerate carbamate formation.

Final Quaternization and Bromide Counterion Incorporation

Quaternization of the phenanthridine nitrogen with 3-bromopropyl bromide generates the cationic center and introduces the bromide counterion. Source implies that alkylation is performed in anhydrous DMSO or DMF at 60–80°C for 12–24 hours. The reaction’s progress can be monitored via TLC or NMR to ensure complete conversion.

Purification typically involves precipitation from diethyl ether or acetone, followed by recrystallization from methanol/water mixtures. Analytical data from Source confirms the final product’s appearance as a yellow solid with solubility in DMSO and methanol.

Summary of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Controlling the position of bromopropyl and ethoxycarbonylamino groups requires careful precursor design. Source emphasizes using sterically hindered directing groups during cyclization to favor desired regiochemistry.

-

Byproduct Formation : Over-alkylation during quaternization is mitigated by using a slight excess of 3-bromopropyl bromide (1.2 equiv) and incremental reagent addition .

-

Solubility Issues : Intermediate purification is challenging due to poor solubility. Source recommends using methanol-DMSO mixtures for recrystallization.

Scalability and Industrial Relevance

Bulk synthesis data from Source indicates that multi-gram quantities are achievable with consistent yields (>80%) when using optimized protocols. Suppliers like TRC and Biosynth Carbosynth offer the compound at $100–$511 per 100 mg, reflecting its high manufacturing cost . Industrial-scale production would require continuous flow reactors to enhance photocyclization efficiency, as batch processes suffer from prolonged reaction times .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : The bromopropyl side chain can be introduced via Gabriel synthesis using potassium phthalimide and 1,3-dibromopropane under anhydrous conditions . To enhance purity, employ column chromatography with silica gel (eluent: chloroform/methanol gradients) and monitor reaction progress via TLC. For the ethoxycarbonylamino groups, use carbodiimide coupling agents (e.g., DCC) in dry DMF at 0–4°C to minimize hydrolysis .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO to resolve aromatic protons (6-phenyl and phenanthridinium core) and confirm ethoxycarbonyl groups via methylene (-CH₂-) signals at δ 4.1–4.3 ppm .

- FTIR/Raman : Identify C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) to validate ethoxycarbonylamino groups .

- GC-MS : Analyze volatile byproducts (e.g., ethyl bromide) using a DB-5 column with electron ionization .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer : Store in amber vials at –20°C under argon to prevent photodegradation of the phenanthridinium core and hydrolysis of the ethoxycarbonyl groups. Desiccate to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How does this compound interact with nucleic acids, and what methodologies can validate its mechanism?

- Methodological Answer : Similar to ethidium bromide, it likely intercalates DNA via the planar phenanthridinium core. Validate via:

- Fluorescence Quenching : Monitor emission intensity at 600 nm (excitation: 520 nm) upon titration with DNA; reduced fluorescence indicates intercalation .

- Competitive Binding : Compare displacement by known intercalators (e.g., acridine orange) using circular dichroism spectroscopy .

Q. How can researchers resolve contradictions in experimental data regarding its biological activity?

- Methodological Answer : Divergent results (e.g., variable IC₅₀ values) may arise from differences in cell permeability or assay conditions. Address this by:

- Standardizing Assays : Use synchronized cell lines and consistent serum-free incubation periods.

- Orthogonal Validation : Combine MTT assays with flow cytometry (apoptosis markers) and confocal microscopy (subcellular localization) .

Q. What computational strategies can predict its reactivity or binding affinity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to model interactions with DNA or proteins. For QSAR, use Gaussian09 to calculate electrostatic potentials and HOMO-LUMO gaps, correlating with experimental IC₅₀ values .

Q. How do the ethoxycarbonylamino groups influence its solubility and reactivity?

- Methodological Answer : The ethoxycarbonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO) but are susceptible to base-catalyzed hydrolysis. To study reactivity:

- Hydrolysis Kinetics : Monitor by HPLC at pH 7.4 (physiological buffer) and pH 10 (0.1 M NaOH) .

- Protection Strategies : Temporarily mask amino groups with tert-butoxycarbonyl (Boc) during synthesis .

Methodological Notes for Data Interpretation

- Contradictions in Fluorescence Data : If fluorescence intensity varies across studies, check for aggregation-caused quenching (ACQ) by diluting samples below 1 µM or adding detergents (e.g., 0.1% Triton X-100) .

- Spectral Artifacts : In NMR, residual protons in deuterated solvents can obscure signals. Use DMSO-d₆ dried over molecular sieves and apply presaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.